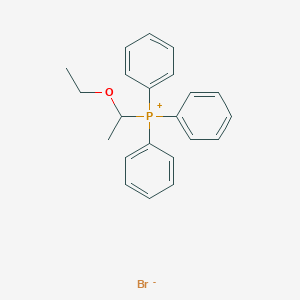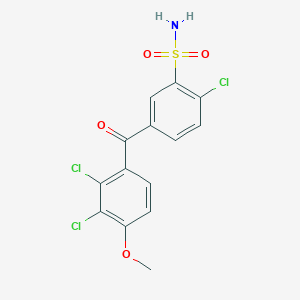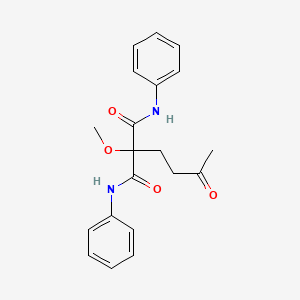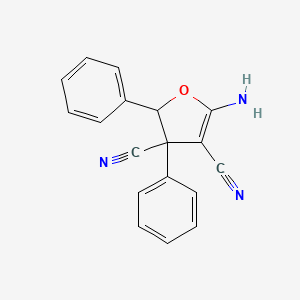![molecular formula C14H20O3 B14358424 2-[(Benzyloxy)methoxy]hexanal CAS No. 91751-30-3](/img/structure/B14358424.png)
2-[(Benzyloxy)methoxy]hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzyloxy)methoxy]hexanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a benzyl group attached to a methoxy group, which is further connected to a hexanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methoxy]hexanal typically involves the reaction of benzyl alcohol with hexanal in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where benzyl alcohol is reacted with sodium hydride to form the sodium alkoxide, which then reacts with hexanal to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be used to enhance the reaction rate and yield. The process may also involve purification steps such as distillation or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzyloxy)methoxy]hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: 2-[(Benzyloxy)methoxy]hexanoic acid.
Reduction: 2-[(Benzyloxy)methoxy]hexanol.
Substitution: Products depend on the nucleophile used, such as 2-[(Benzyloxy)amino]hexanal when using ammonia.
Applications De Recherche Scientifique
2-[(Benzyloxy)methoxy]hexanal has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Benzyloxy)methoxy]hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyl group may also interact with hydrophobic pockets in target molecules, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Benzyloxy)methoxy]pentanal: Similar structure but with a shorter carbon chain.
2-[(Benzyloxy)methoxy]heptanal: Similar structure but with a longer carbon chain.
2-[(Benzyloxy)methoxy]benzaldehyde: Contains a benzene ring instead of a hexanal chain.
Uniqueness
2-[(Benzyloxy)methoxy]hexanal is unique due to its specific combination of a benzyl group and a hexanal chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
91751-30-3 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-(phenylmethoxymethoxy)hexanal |
InChI |
InChI=1S/C14H20O3/c1-2-3-9-14(10-15)17-12-16-11-13-7-5-4-6-8-13/h4-8,10,14H,2-3,9,11-12H2,1H3 |
Clé InChI |
USOBXASOFMZYLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C=O)OCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)

![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)


![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)

![2,4,6-Tris{[(oxiran-2-yl)methyl]sulfanyl}-1,3,5-triazine](/img/structure/B14358429.png)
